Methyl 2-methylbutyrate

Description

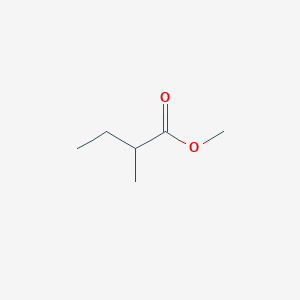

Structure

2D Structure

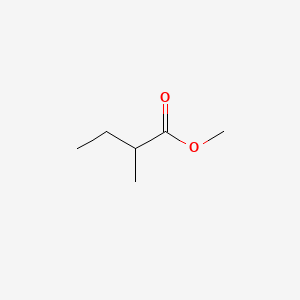

3D Structure

Properties

IUPAC Name |

methyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052587 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid/sweet, fruity, apple-like odour | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.883 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

868-57-5, 53955-81-0 | |

| Record name | (±)-Methyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (S)-2-Methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Methylbutyrate

Abstract

This compound (CAS No. 868-57-5) is a chiral ester recognized for its characteristic sweet, fruity aroma, reminiscent of apples and pineapples.[1][2] Naturally occurring in a variety of fruits such as apples, pineapples, and strawberries, it is a significant contributor to their sensory profiles.[1] Beyond its extensive use in the flavor and fragrance industries, this compound serves as a valuable intermediate in chemical synthesis and a subject of interest in metabolomics and natural product research.[3] This guide provides a comprehensive overview of the core chemical properties of this compound, offering in-depth technical data and procedural insights for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis protocols, reactivity, and analytical methodologies, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its fundamental identifiers and structure. This compound, also known as methyl 2-methylbutanoate, is the methyl ester of 2-methylbutyric acid.[4]

-

IUPAC Name: methyl 2-methylbutanoate[4]

-

Molecular Formula: C₆H₁₂O₂[1]

-

CAS Number: 868-57-5[1]

-

Molecular Weight: 116.16 g/mol [4]

-

SMILES: CCC(C)C(=O)OC[2]

-

InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N[5]

The molecule possesses a chiral center at the C2 position, meaning it exists as two enantiomers: (S)-(+)-methyl 2-methylbutyrate and (R)-(-)-methyl 2-methylbutyrate. The racemic form is commonly encountered.[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from its volatility in fragrances to its solubility in reaction media. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless liquid | [1][3] |

| Odor | Pungent, fruity, sweet, apple-like | [1][6] |

| Boiling Point | 115-116 °C (at 760 mm Hg) | [1] |

| Melting Point | -91 °C (estimate) | [1] |

| Density | 0.88 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.393 | [1] |

| Flash Point | 13.9 °C (57.0 °F) to 32 °C (89.6 °F) | [7] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils | [1][2] |

| Vapor Density | 4 (Air = 1) | [7] |

| LogP | 1.59 | [1] |

Synthesis and Manufacturing

The synthesis of this compound is most classically achieved via Fischer-Speier esterification. This acid-catalyzed reaction provides a reliable method for laboratory-scale production. Industrially, alternative methods utilizing different starting materials are also employed.[1]

Fischer-Speier Esterification: A Laboratory Protocol

This protocol describes the synthesis from 2-methylbutyric acid and methanol, a standard procedure that exemplifies the direct esterification mechanism. The choice of a strong acid catalyst, such as sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is reversible, necessitating the removal of water or the use of excess reactant to drive the equilibrium towards the product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbutyric acid (1.0 eq) and methanol (3.0 eq, serving as both reactant and solvent).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring. The addition should be done cautiously as it is an exothermic process.

-

Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by fractional distillation under atmospheric pressure to yield pure this compound.[8]

Diagram: Fischer Esterification of this compound

Caption: Fischer-Speier esterification reaction pathway.

Industrial Production Methods

On an industrial scale, this compound can be produced from alternative feedstocks. One notable method involves the carbonylation of isobutene in the presence of methanol under high pressure.[1] Another approach uses butene, carbon monoxide (CO), and an acid catalyst, also under pressure.[1] These methods are advantageous for their use of readily available petrochemical starting materials.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound. The following data represents the characteristic spectral signature of the molecule.

| Spectroscopic Technique | Key Observations and Assignments |

| ¹H NMR (CDCl₃) | δ ~3.67 (s, 3H, -OCH₃), δ ~2.4 (m, 1H, -CH-), δ ~1.6 (m, 2H, -CH₂-), δ ~1.1 (d, 3H, -CH(CH₃)-), δ ~0.9 (t, 3H, -CH₂CH₃)[4] |

| ¹³C NMR (CDCl₃) | δ ~177.1 (C=O), δ ~51.4 (-OCH₃), δ ~41.1 (-CH-), δ ~26.9 (-CH₂-), δ ~16.7 (-CH(CH₃)-), δ ~11.6 (-CH₂CH₃)[4] |

| Mass Spectrometry (EI-MS) | m/z 88 (base peak, [M-C₂H₄]⁺, McLafferty rearrangement), 57 ([C₄H₉]⁺), 41, 29[4] |

| Infrared (IR) Spectroscopy | ~1740 cm⁻¹ (strong, C=O ester stretch), ~1150-1200 cm⁻¹ (strong, C-O stretch)[4] |

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument frequency.

The mass spectrum is particularly informative. The base peak at m/z 88 is a classic example of the McLafferty rearrangement, a fragmentation pathway common in esters containing a γ-hydrogen, providing strong evidence for the overall structure.

Reactivity and Stability

This compound is a stable compound under standard temperature and pressure.[9] However, its ester functionality is the primary site of reactivity.

-

Hydrolysis: Like most esters, it undergoes hydrolysis under both acidic and basic conditions to yield 2-methylbutyric acid and methanol. Base-catalyzed hydrolysis (saponification) is irreversible and proceeds more readily than the acid-catalyzed equilibrium.

-

Flammability: The compound is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[7][10] It should be handled away from heat, sparks, and open flames.[10] Vapors are heavier than air and may travel along the ground to ignition sources.[9][10]

Analytical Methodologies

The quantification and identification of this compound, particularly in complex matrices like food, beverages, or biological samples, rely on chromatographic techniques.

Gas Chromatography (GC)

Due to its volatility, GC is the preferred method for analyzing this compound. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. Typical columns used are non-polar (e.g., DB-5) or wax-based (e.g., Carbowax), which separate compounds based on boiling point and polarity.[2]

High-Performance Liquid Chromatography (HPLC)

While less common than GC, reverse-phase HPLC (RP-HPLC) can also be used for its analysis. This method is suitable for non-volatile matrices or when derivatization is not desired.

Sample HPLC Protocol:

-

Column: Newcrom R1 or a standard C18 column.[11]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[11]

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS).

Diagram: General Analytical Workflow

Sources

- 1. This compound | 868-57-5 [chemicalbook.com]

- 2. scent.vn [scent.vn]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-甲基丁酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [ventos.com]

- 7. vigon.com [vigon.com]

- 8. CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google Patents [patents.google.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Methyl 2-Methylbutyrate (CAS 868-57-5)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Fruity Facade

Methyl 2-methylbutyrate, designated by the CAS number 868-57-5, is a volatile ester recognized for its potent and pleasant fruity aroma, often described as reminiscent of apples, pineapples, and strawberries.[1][2] While its primary commercial application lies within the flavor and fragrance industries, its unique chemical structure and properties merit a deeper technical examination for professionals in research and development.[3] This guide provides a comprehensive overview of this compound, moving beyond its organoleptic profile to delve into its physicochemical characteristics, synthesis, analytical characterization, and safe handling protocols. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate with this versatile molecule.

Physicochemical Properties and Molecular Structure

This compound is a chiral molecule, existing as both (S)- and (R)-enantiomers, as well as a racemic mixture.[4] The levorotatory and racemic forms are most commonly referenced.[4] Its characteristic fruity scent is a key identifier, with a sweet, apple-like taste at low concentrations.[4] This ester is found naturally in a variety of fruits, including apples, pineapples, cantaloupe, strawberries, and oranges, contributing significantly to their distinct flavor and aroma profiles.[4][5]

Molecular Structure:

-

Chemical Name: methyl 2-methylbutanoate[6]

-

Molecular Formula: C₆H₁₂O₂[1]

-

Molecular Weight: 116.16 g/mol [1]

-

SMILES: CCC(C)C(=O)OC[1]

-

InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N[7]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 868-57-5 | [1] |

| FEMA Number | 2719 | [8] |

| Appearance | Clear, colorless liquid | [9] |

| Odor | Pungent, fruity, sweet, apple-like | [4][9] |

| Boiling Point | 115 °C (lit.) | [4][7] |

| Density | 0.88 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | 1.393 (lit.) | [4][7] |

| Flash Point | 23.61 °C (estimated) to 32 °C (closed cup) | [1][7] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [4][6] |

| Vapor Pressure | Vapors are heavier than air. | [10] |

Synthesis and Manufacturing

The industrial production of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired purity, scale, and economic feasibility.

Fischer-Speier Esterification

A common laboratory and industrial method for synthesizing esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol. For this compound, this involves the reaction of 2-methylbutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of 2-methylbutyric acid and 1.2 to 1.5 moles of methanol.

-

Catalyst Addition: Slowly add 0.05 to 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65-75 °C) for 3 to 8 hours.[11] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Industrial Production from Olefins

On a larger industrial scale, this compound can be produced from olefin feedstocks. A mixture of esters, including this compound, can be obtained from isobutene, carbon monoxide (CO), and methanol under pressure.[4] Another route involves the reaction of butene with CO and an acid catalyst under pressure.[4] These methods are part of the broader field of carbonylation chemistry and are often proprietary to chemical manufacturers.

Analytical Characterization

Ensuring the purity and identity of this compound is critical, particularly for its use in food, beverages, and consumer products. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 116) and specific fragmentation patterns.[12] Key fragments often observed include m/z 88, 57, and 41.[6]

Caption: General analytical workflow for the characterization of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

-

¹H NMR: The proton NMR spectrum of this compound will show distinct signals corresponding to the different types of protons in the molecule. Expected signals include a singlet for the methoxy protons, a quartet for the methine proton, a multiplet for the methylene protons, and triplets and doublets for the methyl protons.[6][13]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. The spectrum will show signals for the carbonyl carbon, the methoxy carbon, the methine carbon, the methylene carbon, and the two distinct methyl carbons.[6]

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile esters, reverse-phase HPLC (RP-HPLC) can also be employed for the analysis of this compound. A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[8] This technique is scalable and can be used for preparative separation to isolate impurities.[8]

Applications in Research and Industry

The primary application of this compound is as a flavoring and fragrance agent.[3] Its fruity and sweet characteristics make it a valuable component in a wide range of products:

-

Food and Beverages: It is used to impart or enhance apple, strawberry, and pineapple flavors in candies, baked goods, soft drinks, and light alcoholic beverages.[1][5] Recommended usage levels are typically in the range of 0.1 to 10 ppm.[5]

-

Perfumery: In fine fragrances, it provides a fresh, green, and fruity top note, adding a natural and vibrant lift to compositions.[1][4]

-

Other Industries: It also finds use as a mild solvent for resins, coatings, and inks.[1]

For researchers, this compound can serve as a standard for analytical method development, particularly in the fields of food science and environmental analysis. Its presence in various natural products also makes it a target analyte in studies of food authenticity and quality.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[7][14] Proper safety precautions must be observed during its handling and storage.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][15] Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][14] Ground and bond containers and receiving equipment to prevent static discharge.[10]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with water.[14][15] If inhaled, move the person to fresh air.[15] In case of eye contact, rinse cautiously with water for several minutes.[14] If ingested, do not induce vomiting and seek medical attention.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][16] Protect from sunlight.[10]

Conclusion

This compound (CAS 868-57-5) is a chemically significant ester with broad applications, primarily in the flavor and fragrance sector. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe use in both industrial and research settings. This guide has provided a detailed technical overview to support scientists and professionals in their work with this versatile compound.

References

- Perfumer's Apprentice. (n.d.). This compound (CAS 868-57-5): Odor profile, Properties, & IFRA compliance.

- The Good Scents Company. (n.d.). methyl 2-methyl butyrate, 868-57-5.

- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: this compound.

- Perfumer & Flavorist. (2021). Natural Advantage's this compound.

- SIELC Technologies. (2018). This compound.

- Lluch Essence. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof.

- National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook.

Sources

- 1. scent.vn [scent.vn]

- 2. vigon.com [vigon.com]

- 3. methyl 2-methyl butyrate, 868-57-5 [thegoodscentscompany.com]

- 4. This compound | 868-57-5 [chemicalbook.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 99 868-57-5 [sigmaaldrich.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound [ventos.com]

- 10. chemos.de [chemos.de]

- 11. CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google Patents [patents.google.com]

- 12. Butanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 13. This compound(868-57-5) 1H NMR spectrum [chemicalbook.com]

- 14. vigon.com [vigon.com]

- 15. aurochemicals.com [aurochemicals.com]

- 16. 2-Methylbutyl 2-methylbutyrate - Safety Data Sheet [chemicalbook.com]

methyl 2-methylbutyrate natural occurrence in fruits

An In-depth Technical Guide to the Natural Occurrence of Methyl 2-Methylbutyrate in Fruits

Abstract

This compound (CAS No. 868-57-5) is a volatile ester that imparts a characteristic sweet, fruity, and apple-like aroma.[1][2] It is a pivotal component of the natural flavor profile of numerous fruits, contributing significantly to their perceived freshness and ripeness.[3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various fruits, delves into its biosynthetic origins from amino acid precursors, and outlines a robust analytical workflow for its extraction, identification, and quantification. This document is intended for researchers, flavor chemists, and professionals in the food science and drug development fields who require a deep technical understanding of this important flavor compound.

Introduction: The Aromatic Signature of this compound

Volatile organic compounds (VOCs) are the cornerstone of fruit aroma, creating the complex sensory experiences that drive consumer preference. Among the vast array of VOCs, esters are a predominant class, often responsible for the characteristic fruity notes. This compound, a branched-chain ester, is distinguished by its potent and pleasant aroma, often described as ethereal, sweet, and reminiscent of ripe apples and berries.[1] Its flavor profile is considered fruity, with notes of green apple and strawberry.[4][5] Due to its powerful and desirable aromatic properties, even at low concentrations, it is a key character-impact compound in many fruit varieties. Understanding its distribution, formation, and analytical determination is crucial for quality assessment, cultivar development, and the creation of natural flavorings.

Natural Occurrence and Concentration in Fruits

This compound is a naturally occurring compound found in a variety of fruits. Its presence has been confirmed in apples, strawberries, melons, oranges, and pineapples, where it contributes to their unique aromatic bouquets.[1][6][7] The concentration of this ester can vary significantly based on several factors, including the fruit's cultivar, stage of ripeness, and post-harvest storage conditions.[3][8][9]

Apples (Malus domestica), in particular, have been studied extensively for their volatile profiles. This compound and its ethyl-ester counterpart are considered critical contributors to the "apple-like" aroma.[8][10] In 'Fuji' apples, for instance, ethyl 2-methylbutanoate is a key aroma compound.[11] Genetic analysis in cultivated strawberries (Fragaria × ananassa) has identified quantitative trait loci (QTL) associated with the abundance of this compound, highlighting the genetic basis for its production.[12][13]

Table 1: Reported Natural Occurrence of this compound in Various Fruits

| Fruit | Scientific Name | Aroma Contribution | References |

| Apple | Malus domestica | Sweet, fruity, apple-like, ripeness | [1][3][11] |

| Strawberry | Fragaria × ananassa | Fruity, sweet | [1][12] |

| Melon | Cucumis melo | Fruity | [1] |

| Orange | Citrus sinensis | Fruity, citrus | [1] |

| Pineapple | Ananas comosus | Fruity, pineapple-like | [6][14] |

| Durian | Durio zibethinus | Part of complex aroma profile | [4] |

Note: Quantitative data on concentration ranges is highly dependent on the specific cultivar and analytical method used and is therefore presented as a general occurrence. For cultivar-specific concentrations, direct analytical measurement is recommended.

The Biosynthetic Pathway: From Amino Acid to Aroma

The formation of branched-chain esters like this compound in fruits is a well-orchestrated biochemical process that primarily utilizes amino acids as precursors.[15][16] The biosynthesis of this specific ester originates from the branched-chain amino acid L-isoleucine.[3][17] The pathway is a multi-step enzymatic cascade that occurs as the fruit ripens.

The key steps are:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase.

-

Decarboxylation: The α-keto acid is then decarboxylated to form 2-methylbutanal.

-

Reduction/Oxidation: The resulting aldehyde can be reduced to 2-methylbutanol by alcohol dehydrogenase (ADH) or oxidized to 2-methylbutanoic acid.

-

Esterification: The final and decisive step is the esterification of 2-methylbutanoic acid with methanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[18][19] These enzymes facilitate the transfer of an acyl group from an acyl-CoA (in this case, 2-methylbutanoyl-CoA) to an alcohol (methanol), forming the final ester.[16][19]

The availability of precursors—L-isoleucine, methanol, and the activity of the AAT enzyme—are critical control points that dictate the final concentration of this compound in the ripe fruit.[8][20]

Caption: Biosynthesis of this compound from L-isoleucine.

Analytical Methodology: HS-SPME-GC-MS Protocol

The accurate identification and quantification of volatile compounds like this compound from complex fruit matrices require a sensitive and robust analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique, offering a solvent-free extraction method with high sensitivity.[13][21]

Self-Validating Rationale

This protocol is designed to be self-validating. The use of an internal standard corrects for variations in extraction efficiency and injection volume. The mass spectrometer provides definitive identification based on the mass spectrum, which is compared against a known reference library (e.g., NIST), confirming the identity of the analyte beyond just its retention time. The creation of a calibration curve with an authentic standard ensures accurate quantification.

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Flash-freeze a representative sample of fresh fruit (e.g., 100 g) in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue into a fine powder using a cryogenic grinder.

-

Weigh 5 g of the frozen powder into a 20 mL headspace vial.

-

Add 5 mL of a saturated sodium chloride (NaCl) solution. Causality: The addition of salt increases the ionic strength of the matrix, which enhances the partitioning of volatile nonpolar compounds like esters into the headspace (the "salting-out" effect).

-

Spike the sample with a known concentration of an appropriate internal standard (e.g., ethyl heptanoate), which is not naturally present in the fruit.

-

-

HS-SPME Extraction:

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

Place the vial in an autosampler tray equipped with an incubation block set to 40°C.

-

Equilibrate the sample for 30 minutes with agitation to facilitate the release of volatiles into the headspace.[13]

-

Expose a tri-phase SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) to the vial's headspace for 30 minutes at 40°C to adsorb the volatile compounds.[13] Causality: This fiber type is effective for a broad range of analytes, including the target ester.

-

-

GC-MS Analysis:

-

Immediately after extraction, desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for 5 minutes in splitless mode to ensure complete transfer of analytes to the GC column.

-

Use a suitable capillary column (e.g., DB-WAX or DB-5, 30 m x 0.25 mm x 0.25 µm). Causality: A polar WAX column is often preferred for resolving volatile flavor compounds, while a nonpolar DB-5 column provides excellent general-purpose separation.

-

Set the oven temperature program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 35 to 350.

-

-

Data Analysis and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard run under the same conditions and by matching the spectrum against the NIST library.

-

Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard.

-

Caption: Analytical workflow for this compound in fruits.

Conclusion and Future Directions

This compound is an indispensable contributor to the desirable aroma of many important fruits. Its biosynthesis via the L-isoleucine catabolic pathway represents a key area of study for flavor biochemists and plant geneticists. A thorough understanding of this pathway and the enzymes involved, particularly alcohol acyltransferases, opens avenues for breeding new fruit cultivars with enhanced flavor profiles. Furthermore, the standardized HS-SPME-GC-MS analytical method provides a reliable and sensitive tool for quality control in the food and beverage industry and for fundamental research into fruit metabolomics. Future research should focus on elucidating the regulatory networks that control the expression of biosynthetic genes in response to developmental and environmental cues, further empowering the targeted manipulation of fruit flavor.

References

- Natural Advantage. (2021, August 2).

- Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. PMC - NIH. [Link]

- The Fragrance Conservatory.

- Rowan, D. D., et al. (1996). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apple. Journal of Agricultural and Food Chemistry. [Link]

- Oh, Y., et al. (2020). Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa). Frontiers in Plant Science. [Link]

- Llallco. Ethyl 2-Methyl Butyrate (CAS 7452-79-1)

- MySkinRecipes.

- ACS Publications. (1996). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates. Journal of Agricultural and Food Chemistry. [Link]

- Sugimoto, T., et al. (2021). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. Journal of Agricultural and Food Chemistry. [Link]

- African Rock Art.

- Dixon, J., & Hewett, E. W. (2000). Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography. American Chemical Society. [Link]

- Li, D., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. PMC - NIH. [Link]

- Li, D., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science. [Link]

- Sugimoto, T., et al. (2021). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. PubMed. [Link]

- Rowan, D. D., et al. (1996).

- Consensus. (1996).

- National Center for Biotechnology Information. This compound.

- Ma, B., et al. (2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. MDPI. [Link]

- ResearchGate. (2021). List of apple cultivars evaluated for fruit ester contents and for SNPs... [Link]

- Ma, B., et al. (2022). (PDF) Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years.

- The Good Scents Company.

- Flavor and Extract Manufacturers Association.

- Liu, H., et al. (2021). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. PMC - PubMed Central. [Link]

- Bai, T., et al. (2023). The Volatile Composition, Biosynthesis Pathways, Breeding Strategies, and Regulation Measures of Apple Aroma: A Review. MDPI. [Link]

- Rocchetti, G., et al. (2020). Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review. MDPI. [Link]

- Oh, Y., et al. (2020). Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa). PubMed Central. [Link]

- Ventos.

- Chromatography Forum. (2013).

- D'Orazio, G., et al. (2016).

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. fraterworks.com [fraterworks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. vigon.com [vigon.com]

- 7. Ethyl 2-Methyl Butyrate (CAS 7452-79-1) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]

- 13. Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 2‑methylbutyrate – Bright Apple/Pear Top [myskinrecipes.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Methyl 2-Methylbutyrate in Plants

Abstract

Methyl 2-methylbutyrate is a volatile ester that contributes significantly to the desirable fruity and sweet aroma profiles of many plants, most notably in fruits such as apples and apricots.[1][2] Its presence is a critical determinant of flavor quality and consumer acceptance. Understanding the intricate biochemical machinery responsible for its production is paramount for researchers in plant science, food technology, and biotechnology aiming to modulate or enhance these valuable sensory attributes. This technical guide provides a comprehensive exploration of the core biosynthetic pathway of this compound, originating from the catabolism of the branched-chain amino acid L-isoleucine. We will dissect the key enzymatic steps, from the initial transamination and decarboxylation reactions to the final esterification catalyzed by alcohol acyltransferases. Furthermore, this document furnishes detailed, field-proven methodologies for the extraction, identification, and quantification of this volatile compound, alongside protocols for characterizing the pivotal enzymes involved. This guide is designed to serve as an authoritative resource, bridging fundamental biochemical knowledge with practical experimental application for scientists and development professionals.

The Core Biosynthetic Pathway: From L-Isoleucine to a Signature Aroma

The formation of this compound is a multi-step enzymatic process primarily rooted in the degradation pathway of L-isoleucine, an essential branched-chain amino acid (BCAA).[3][4][5] This catabolic route serves not only to recycle amino acids but also to generate a diverse array of secondary metabolites, including the volatile esters that constitute a plant's aroma profile. The pathway can be logically divided into two principal stages: the formation of the acyl-CoA precursor and the final esterification step.

Stage 1: Formation of 2-Methylbutanoyl-CoA via Isoleucine Catabolism

The carbon skeleton of this compound is derived directly from L-isoleucine. The initial steps of BCAA catabolism are common for leucine, isoleucine, and valine, but their pathways diverge after the formation of their respective acyl-CoA derivatives.[6][7]

-

Transamination: The pathway initiates with the reversible transfer of an amino group from L-isoleucine to an α-keto acid (commonly α-ketoglutarate), a reaction catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[3][8][9] This produces the corresponding α-keto acid, (S)-2-keto-3-methylvalerate.

-

Oxidative Decarboxylation: The (S)-2-keto-3-methylvalerate is then irreversibly decarboxylated by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[3][4] This large, multi-enzyme complex catalyzes the reaction, yielding 2-methylbutanoyl-CoA. This thioester is a key intermediate, primed for the final step of ester synthesis.

The following diagram illustrates this initial stage of the pathway.

Caption: Isoleucine catabolism to form the acyl precursor.

Stage 2: Esterification by Alcohol Acyltransferase (AAT)

The final, and often rate-limiting, step in the biosynthesis of this compound is the condensation of an acyl-CoA with an alcohol. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[10][11][12]

Plant AATs are typically members of the BAHD superfamily of acyltransferases, which are responsible for the synthesis of a wide variety of plant natural products.[10][11] In this specific pathway, an AAT enzyme facilitates the transfer of the 2-methylbutanoyl group from 2-methylbutanoyl-CoA to methanol, releasing Coenzyme A (CoA-SH) and forming the final ester product, this compound.[12][13] The availability of both the acyl-CoA substrate, derived from isoleucine levels and catabolic flux, and the alcohol co-substrate (methanol) are critical determinants of the final concentration of the volatile ester.[14]

Caption: Final esterification step catalyzed by AAT.

Methodologies for Analysis and Characterization

A robust analytical workflow is essential for accurately studying the biosynthesis of volatile compounds. The causality behind experimental choices is critical; for instance, a harsh extraction method may generate artifacts, while an overly gentle one may result in poor recovery. The protocols described here are designed as self-validating systems for the reliable identification and quantification of this compound and the characterization of its biosynthetic enzymes.

Overall Experimental Workflow

The logical flow for investigating this pathway involves sample collection, extraction of volatile compounds, analysis by chromatography, and targeted assays for enzymatic activity.

Caption: Experimental workflow for volatile analysis.

Protocol 1: Volatile Compound Extraction via Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and minimally destructive technique ideal for analyzing volatile and semi-volatile compounds from plant matrices.[15][16] It prioritizes the analysis of compounds that are actually released by the tissue, which is often more biologically relevant than a total solvent extraction.

Methodology:

-

Sample Preparation:

-

Weigh approximately 0.2-1.0 g of fresh plant tissue (e.g., fruit peel, flower petals) into a 20 mL glass headspace vial.[16] The exact mass should be recorded for normalization.

-

To inhibit enzymatic activity that could alter the volatile profile post-homogenization, add a saturated solution of calcium chloride (CaCl₂) or sodium chloride (NaCl).

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Incubation and Extraction:

-

Place the vial in a heating block or water bath set to a moderate temperature (e.g., 40-50°C) for an equilibration period of 15-30 minutes. This encourages the release of volatiles into the headspace.

-

Introduce the SPME fiber assembly through the septum. Expose the fiber to the headspace for a defined period, typically 30-60 minutes, at the same temperature. A common fiber coating for esters is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

-

Desorption and Analysis:

-

After extraction, immediately retract the fiber and insert it into the heated injection port of a Gas Chromatograph (GC).

-

Desorb the analytes from the fiber onto the GC column. The injector temperature is typically set to 250°C for 3-5 minutes in splitless mode to ensure complete transfer of the analytes.[17]

-

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds.[18][19] The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer fragments the individual molecules, providing a unique "fingerprint" for identification.

Methodology:

-

GC Separation:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.[19]

-

Carrier Gas: Helium is used at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 45°C is held for 5 minutes, then ramped at 5°C/min to 180°C, and finally ramped at 25°C/min to 280°C, holding for 5 minutes.[17] This program allows for good separation of highly volatile compounds at the beginning and elution of less volatile compounds later.

-

-

MS Detection and Identification:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: Scan from m/z 41 to 250. The lower cutoff avoids detecting carrier gas ions.[17]

-

Identification: Compounds are tentatively identified by comparing their mass spectra to established libraries (e.g., NIST, Wiley). Confirmation is achieved by comparing the retention time and mass spectrum with those of an authentic chemical standard.

-

-

Quantification:

-

Quantification is performed by creating a calibration curve using an authentic standard of this compound. An internal standard (e.g., a non-native ester like ethyl nonanoate) should be added at the beginning of the extraction process to correct for variations in extraction efficiency and injection volume.

-

Protocol 3: In Vitro Assay for Alcohol Acyltransferase (AAT) Activity

This assay directly measures the ability of a plant protein extract to synthesize this compound from its precursors, providing a functional validation of the biosynthetic pathway.

Methodology:

-

Crude Protein Extraction:

-

Homogenize 1-2 g of fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone to remove phenolics).

-

Centrifuge the homogenate at 4°C for 20 minutes at ~15,000 x g to pellet cell debris.

-

Collect the supernatant, which contains the crude soluble protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Set up the reaction in a 2 mL glass vial. The reaction mixture should contain:

-

100 µL of crude protein extract.

-

50 mM buffer (e.g., Tris-HCl, pH 7.5).

-

1 mM 2-methylbutanoyl-CoA (acyl substrate).

-

10 mM methanol (alcohol substrate).

-

-

Bring the total volume to 500 µL with sterile water.

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the formed ester by adding 200 µL of n-hexane containing an internal standard.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Analyze 1 µL of the upper hexane phase by GC-MS using the method described in Protocol 2 to identify and quantify the this compound produced.

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative and qualitative data should be systematically organized.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Catalyzed Reaction | Enzyme Superfamily |

| Branched-Chain Aminotransferase | BCAT | L-Isoleucine → (S)-2-Keto-3-methylvalerate | Fold-type I aminotransferases |

| Branched-Chain α-Keto Acid Dehydrogenase | BCKDH | (S)-2-Keto-3-methylvalerate → 2-Methylbutanoyl-CoA | - |

| Alcohol Acyltransferase | AAT | 2-Methylbutanoyl-CoA + Methanol → this compound | BAHD Acyltransferases[10][11] |

Table 2: Comparison of Volatile Extraction Techniques

| Method | Principle | Advantages | Disadvantages |

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | Solvent-free, sensitive, simple, good for screening.[15] | Susceptible to matrix effects, difficult to quantify without standards.[17] |

| Solvent Extraction | Dissolving volatiles in an organic solvent. | Good for preparative scale, extracts a wide range of compounds. | Can extract non-volatiles, potential for artifacts, solvent contamination.[20][21] |

| Steam Distillation | Volatilization of compounds in the presence of steam. | High yield, well-established for essential oils. | High temperatures can cause thermal degradation of sensitive compounds.[20][22] |

Conclusion and Future Directions

The biosynthesis of this compound in plants is a well-defined pathway originating from L-isoleucine catabolism and culminating in an esterification reaction catalyzed by alcohol acyltransferases. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, from quantifying the final product to assaying the activity of key enzymes.

Future research should focus on several key areas:

-

Metabolic Engineering: Overexpression or silencing of key genes (e.g., AATs or BCATs) could be employed to modulate the production of this compound, thereby enhancing the flavor profiles of fruits and other crops.

-

Regulatory Networks: Elucidating the transcriptional regulation of the pathway genes in response to developmental cues (e.g., fruit ripening) and environmental stresses will provide a deeper understanding of how plants control aroma production.

-

Enzyme Specificity: Characterizing the substrate specificity of different AAT isoforms will be crucial for understanding why certain plants produce specific bouquets of esters. Many AATs can accept a range of acyl-CoAs and alcohols, and understanding this promiscuity is key to predicting and engineering flavor outcomes.[12]

By integrating advanced biochemical analysis with modern molecular biology, the scientific community can continue to unravel the complexities of plant flavor biosynthesis, paving the way for the development of more flavorful and aromatic agricultural products.

References

- Characterization of an acyl-CoA Synthetase From Arabidopsis Thaliana. Biochem Soc Trans. 2000 Dec;28(6):957-8.

- Binder, S. 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant Physiology. [Link]

- Li, S., et al. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science. 2021. [Link]

- USA Lab.

- Li, S., et al. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science. 2021-11-11. [Link]

- Liu, X., et al. Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts. 2023. [Link]

- Liu, X., et al. Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts. 2023-06-01. [Link]

- A new method for the solvent extraction of low-boiling-point plant vol

- Aida, R., et al.

- Genome-wide identification and characterization of apple long-chain Acyl-CoA synthetases and expression analysis under different stresses. Plant Physiology and Biochemistry. 2018. [Link]

- Peng, C. Discoveries of pathway and regulation of branched-chain amino acid catabolism in Arabidopsis thaliana revealed through transcript and genetic studies. Iowa State University Digital Repository. [Link]

- Shockey, J.M., et al. Arabidopsis Contains a Large Superfamily of Acyl-Activating Enzymes. Phylogenetic and Biochemical Analysis Reveals a New Class of Acyl-Coenzyme A Synthetases. Plant Physiology. 2003. [Link]

- Isoleucine degradation p

- Fernandez, X., et al. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS. Molecules. 2021-09-02. [Link]

- Extraction Methods. Eden Botanicals. [Link]

- Gu, M., et al. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis. Journal of Experimental Botany. 2012-12-10. [Link]

- Shockey, J. and Browse, J. Long Chain acyl-coA Synthetases and Other Acyl Activating Enzymes. The Arabidopsis Book. 2011. [Link]

- Zhao, L., et al. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers in Plant Science. 2020. [Link]

- Isoleucine Degrad

- Binder, S., et al. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. The Arabidopsis Book. 2010-08-23. [Link]

- Metabolic pathway for the (S)-2-methylbutanoic acid production on basis of L-isoleucine catabolism.

- Kwon, D.Y., et al. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry. 2000. [Link]

- Gill, U.S., et al. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules. 2018-08-30. [Link]

- Binder, S. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana.

- Zhang, Y.Y., et al. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry. 2018-11-15. [Link]

- Methyl 2-methylbutyr

- Kwon, D.Y. Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent.

- Compound 2-Methylbutanoic acid (FDB008135). FooDB. 2010-04-08. [Link]

- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants.

- Measurement of volatile plant compounds in field ambient air by thermal desorption-gas chromatography-mass spectrometry.

- Tang, F., et al. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Molecules. 2018-01-18. [Link]

- 2-Methylbutanoic acid. Wikipedia. [Link]

- The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis.

- Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science. 2019. [Link]

- Li, F., et al. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production.

- Zhang, S., et al. Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences. 2017. [Link]

- branch chain amino: Topics by Science.gov. Science.gov. [Link]

- Kaur, M., et al. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science. 2019-10-03. [Link]

- This compound.

- Wei, S., et al. Mechanisms of this compound suppression on Aspergillus flavus growth and aflatoxin B1 biosynthesis.

Sources

- 1. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. d.lib.msu.edu [d.lib.msu.edu]

- 5. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. branch chain amino: Topics by Science.gov [science.gov]

- 10. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 11. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. usalab.com [usalab.com]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. edenbotanicals.com [edenbotanicals.com]

A Comprehensive Spectroscopic Guide to Methyl 2-Methylbutyrate: NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic characteristics of methyl 2-methylbutyrate (C₆H₁₂O₂), a common ester found in fruits and utilized as a fragrance and flavoring agent. For researchers in natural products, synthetic chemistry, and quality control, a thorough understanding of its spectral signature is paramount for unambiguous identification and structural verification. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and self-validating analytical profile of the molecule.

Molecular Structure and Analytical Overview

This compound possesses a chiral center at the C2 position and presents a relatively simple aliphatic structure, making it an excellent model for demonstrating the power of complementary spectroscopic techniques. The logical workflow for its characterization involves a multi-pronged approach where each technique provides unique, puzzle-piece information that, when combined, confirms the molecular identity with high confidence.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen and carbon framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The spectrum of this compound is characterized by five unique signals.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃) [1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | 3.67 | Singlet (s) | 3H | -O-CH₃ |

| b | ~2.39 | Multiplet (m) | 1H | -CH (CH₃)- |

| c | ~1.58 | Multiplet (m) | 2H | -CH₂ -CH₃ |

| d | ~1.14 | Doublet (d) | 3H | -CH(CH₃ )- |

| e | ~0.88 | Triplet (t) | 3H | -CH₂(CH₃ ) |

Expert Interpretation: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak.

-

Signal (a): The singlet at 3.67 ppm integrating to 3H is characteristic of methoxy (ester methyl) protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom, and it appears as a singlet because there are no protons on the neighboring atoms (the ester oxygen and the carbonyl carbon).

-

Signal (b): The multiplet for the single proton at C2 is the most complex. It is coupled to the three protons of the C2-methyl group (d) and the two protons of the methylene group (c), resulting in a complex splitting pattern.

-

Signals (c, e): The methylene protons (c) and the terminal methyl protons (e) constitute a classic ethyl group pattern. The methylene (c) is a multiplet due to coupling with both the C2 proton (b) and the terminal methyl protons (e). The methyl group (e) appears as a clean triplet because it is coupled only to the two adjacent methylene protons (c), following the n+1 rule (2+1=3).

-

Signal (d): The doublet for the C2-methyl group protons arises from coupling to the single adjacent proton on C2 (1+1=2).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Data for this compound (25.16 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 177.09 | C1 (C=O) | The carbonyl carbon is the most deshielded due to the double bond and attachment to two electronegative oxygen atoms. |

| 51.36 | C(a) (-O-CH₃) | The methoxy carbon is deshielded by the directly attached oxygen atom. |

| 41.10 | C2 (-CH(CH₃)-) | The alpha-carbon to the carbonyl group. |

| 26.95 | C3 (-CH₂-) | Standard aliphatic methylene carbon. |

| 16.68 | C(d) (-CH(CH₃)-) | The methyl group attached to the chiral center. |

| 11.64 | C4 (-CH₂-CH₃) | The terminal methyl carbon, typically the most upfield (shielded) signal. |

Caption: Numbering scheme for NMR peak assignments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., operating at 90 MHz for ¹H NMR).

-

Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

-

Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Esters have a highly characteristic IR signature. The analysis hinges on the "Rule of Three," which points to the three most intense peaks in an ester's spectrum.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

|---|---|---|---|

| ~2960-2850 | C-H stretch (sp³) | Strong-Medium | Confirms the presence of the aliphatic hydrocarbon portions of the molecule. |

| ~1735 | C=O stretch | Strong, Sharp | The most prominent peak, highly characteristic of a saturated aliphatic ester carbonyl group. |

| ~1200-1250 | C-C-O stretch | Strong | Asymmetric stretch of the ester linkage. One of the two key C-O bands. |

| ~1100-1150 | O-C-C stretch | Strong | Symmetric stretch of the ester linkage. The second key C-O band. |

Expert Interpretation: The IR spectrum provides immediate, conclusive evidence of the ester functional group. The intense C=O stretch around 1735 cm⁻¹ is the primary indicator. This peak, combined with the two strong C-O stretching bands in the 1250-1100 cm⁻¹ region, forms a classic "fingerprint" for an ester that is difficult to mistake for other functional groups.[2] The absence of a broad O-H stretch around 3300 cm⁻¹ definitively rules out the presence of any starting carboxylic acid or alcohol impurities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak and structural clues from the fragmentation pattern. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound [1][3]

| m/z (Mass/Charge) | Relative Abundance | Proposed Fragment | Fragmentation Pathway |

|---|---|---|---|

| 116 | Low | [C₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 88 | High | [C₄H₈O₂]⁺˙ | McLafferty Rearrangement product |

| 85 | Medium | [C₅H₉O]⁺ | α-cleavage (loss of ˙OCH₃) |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ | α-cleavage (loss of ˙CH₂CH₃) or subsequent fragmentation |

| 41 | Medium | [C₃H₅]⁺ | Allyl cation, common fragment |

| 29 | Medium | [C₂H₅]⁺ | Ethyl cation |

Expert Interpretation:

-

Molecular Ion (m/z 116): The peak at m/z 116 corresponds to the molecular weight of this compound (116.16 g/mol ), confirming the elemental formula.[1] Its low abundance is typical for aliphatic esters, which fragment readily.

-

McLafferty Rearrangement (m/z 88): The prominent peak at m/z 88 is a hallmark of esters with a γ-hydrogen. It involves the transfer of a hydrogen from C4 to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This is a highly diagnostic fragmentation pathway.

-

α-Cleavage (m/z 85): The loss of the methoxy radical (˙OCH₃, 31 Da) from the molecular ion results in the formation of a stable acylium ion at m/z 85. This is a characteristic fragmentation for methyl esters.

-

Further Fragmentation (m/z 57): The base peak at m/z 57 is often attributed to the acylium ion [CH₃CH₂CH(CH₃)]⁺ resulting from the loss of the carboalkoxy group, or the acylium ion [CH₃CH₂CO]⁺ from further fragmentation.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or hexane.

-

Gas Chromatography (GC): Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C). Helium is typically used as the carrier gas.

-

Mass Spectrometry (MS): The GC eluent is directed into the ion source of the mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 20-200).

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak is extracted and analyzed.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and robust characterization of this compound. IR spectroscopy rapidly confirms the ester functional group. Mass spectrometry provides the correct molecular weight and diagnostic fragmentation patterns, including a key McLafferty rearrangement. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the connectivity of all atoms in the molecule. This integrated analytical approach represents a self-validating system, essential for the rigorous standards of chemical research and development.

References

- PubChem Compound Summary for CID 13357, this compound.

- Spectroscopic Analysis of Esters. University of Calgary. [Link]

- Butanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69. [Link]

- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

physical properties of methyl 2-methylbutyrate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Methyl 2-Methylbutyrate: Boiling Point and Density

Introduction

This compound (CAS No: 868-57-5) is an organic ester recognized for its characteristic sweet, fruity, and apple-like aroma.[1][2][3] This volatile compound is a component in the fragrance of various fruits and is utilized as a flavoring agent in the food industry and a fragrance component in perfumery.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and quality control. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. It will cover the established values for these properties and provide in-depth, field-proven methodologies for their experimental determination.

Core Physical Properties of this compound

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the purity of a substance. For this compound, these properties are well-documented in scientific literature and chemical databases.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 113-118 °C | at 1 atm | [2][4][5] |

| Density | 0.88 g/mL | at 25 °C | [2] |

| 0.879-0.883 g/mL | Not specified | [1] | |

| 0.881-0.886 g/ml | at 20°c | [3] |

Table 1: Summary of the Physical Properties of this compound

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] At this temperature, the liquid undergoes a phase transition to a gas. The determination of an accurate boiling point is a valuable indicator of a substance's purity.

Methodology: Micro-Boiling Point Determination

For research and development settings where sample volumes may be limited, the micro-boiling point method is a highly efficient and accurate technique.

Principle: This method relies on the principle that the vapor pressure of a liquid increases with temperature. By heating a small sample of the liquid and observing the temperature at which a continuous stream of vapor bubbles emerges and then ceases, allowing the liquid to be drawn into a capillary tube, the boiling point can be precisely determined.[7][8]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Step-by-Step Protocol:

-

Sample Preparation: Place a few milliliters of this compound into a small test tube.[9]

-

Capillary Insertion: Insert a capillary tube, with the sealed end facing upwards, into the test tube containing the liquid.[9][10]

-

Apparatus Assembly: Clamp the test tube and immerse it in a heating bath (e.g., paraffin oil) along with a thermometer.[10] Ensure the thermometer bulb is positioned close to the test tube.

-

Heating: Begin to heat the bath slowly and stir to ensure uniform temperature distribution.[10]

-

Observation: As the temperature approaches the boiling point of this compound, a stream of bubbles will be observed emerging from the open end of the capillary tube.[8][9]

-